molecular formula C17H16F3N3O2 B2860235 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide CAS No. 2415631-24-0

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2860235
CAS No.: 2415631-24-0
M. Wt: 351.329
InChI Key: PNCCSEKPXSGULG-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an azetidine ring, and a trifluoromethoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and azetidine ring play crucial roles in its binding affinity and specificity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide is unique due to its combination of the pyridine ring, azetidine ring, and trifluoromethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c1-22(13-10-23(11-13)15-4-2-3-9-21-15)16(24)12-5-7-14(8-6-12)25-17(18,19)20/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCCSEKPXSGULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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